molecular formula C25H23F3N4O4 B15007477 2-(4-benzylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide

2-(4-benzylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide

Cat. No.: B15007477
M. Wt: 500.5 g/mol
InChI Key: DAGAHKAKDJJMID-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a nitro group, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanoborohydride for reductive amination, and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive amination can yield various substituted benzamides, while oxidation can produce amine derivatives.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to proteins and enzymes, potentially inhibiting their activity. This binding can disrupt biological pathways, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenyl-1-piperazinyl)-N-[2-(trifluoromethoxy)phenyl]acetamide: Similar in structure but with different substituents.

    4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Shares the benzylpiperazine moiety.

Uniqueness

2-(4-benzylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide is unique due to its combination of a nitro group and a trifluoromethoxyphenyl group, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C25H23F3N4O4

Molecular Weight

500.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide

InChI

InChI=1S/C25H23F3N4O4/c26-25(27,28)36-21-9-6-19(7-10-21)29-24(33)22-16-20(32(34)35)8-11-23(22)31-14-12-30(13-15-31)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2,(H,29,33)

InChI Key

DAGAHKAKDJJMID-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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